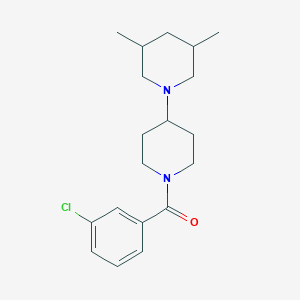![molecular formula C20H30FN3O B247197 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine](/img/structure/B247197.png)
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine, also known as FPPP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used as a recreational substance. However,
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine involves the inhibition of the reuptake of serotonin and dopamine, which leads to an increase in their levels in the brain. This results in an alteration of mood, behavior, and cognition. This compound also interacts with the sigma-1 receptor, which modulates calcium ion channels and cellular signaling.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase locomotor activity and induce hyperthermia in animals. This compound has also been found to have anxiogenic and antidepressant-like effects in animal models.
Advantages and Limitations for Lab Experiments
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has several advantages for lab experiments. It is a potent and selective drug that can be used to study the serotonin and dopamine systems in the brain. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations. It has been found to be toxic at high doses and can cause seizures and death in animals. This compound is also a controlled substance and is subject to legal restrictions.
Future Directions
There are several future directions for the study of 1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine. One area of research is the development of novel drugs based on the structure of this compound that have improved safety and efficacy profiles. Another area of research is the study of the sigma-1 receptor and its role in cellular signaling and disease. This compound can also be used to study the interaction between the serotonin and dopamine systems in the brain and their role in the regulation of mood, behavior, and cognition.
Synthesis Methods
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine can be synthesized through the reaction of 1-(2-fluorophenyl)piperazine with 1-(3-methylbutanoyl)-4-piperidinone. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then purified through recrystallization.
Scientific Research Applications
1-(2-Fluorophenyl)-4-[1-(3-methylbutanoyl)-4-piperidinyl]piperazine has been used in scientific research to study its mechanism of action and biochemical and physiological effects. It has been found to interact with the serotonin and dopamine receptors in the brain, which are involved in the regulation of mood, behavior, and cognition. This compound has also been found to have an affinity for the sigma-1 receptor, which is involved in the regulation of calcium ion channels and cellular signaling.
properties
Molecular Formula |
C20H30FN3O |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
1-[4-[4-(2-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H30FN3O/c1-16(2)15-20(25)24-9-7-17(8-10-24)22-11-13-23(14-12-22)19-6-4-3-5-18(19)21/h3-6,16-17H,7-15H2,1-2H3 |
InChI Key |
ODNXNPXOJHEERJ-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Canonical SMILES |
CC(C)CC(=O)N1CCC(CC1)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(pyrrolidin-1-yl)piperidine](/img/structure/B247115.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247119.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247120.png)
![4-Methyl-1'-[(4-methylphenyl)sulfonyl]-1,4'-bipiperidine](/img/structure/B247121.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylsulfonyl)-4-piperidinyl]piperazine](/img/structure/B247122.png)


![4-[1-(2-Thienylcarbonyl)-4-piperidinyl]morpholine](/img/structure/B247128.png)
![1-Benzyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247129.png)
![1-(2-Methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine](/img/structure/B247131.png)
![3',5'-Dimethyl-1-[(4-methylphenoxy)acetyl]-4,1'-bipiperidine](/img/structure/B247132.png)
![1-[(4-Methylphenoxy)acetyl]-4-(1-pyrrolidinyl)piperidine](/img/structure/B247133.png)
![(3-Fluorophenyl)[4-(morpholin-4-yl)piperidin-1-yl]methanone](/img/structure/B247135.png)
![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B247136.png)